molecular formula C9H9ClN2O B13269519 1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13269519
M. Wt: 196.63 g/mol
InChI Key: JJELRXKSWHSKPB-UHFFFAOYSA-N
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Description

1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C9H9ClN2O It is characterized by the presence of a chloropyrimidine ring attached to a cyclopropane carbaldehyde group

Preparation Methods

The synthesis of 1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 2-chloropyrimidine with cyclopropane-1-carbaldehyde under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors. It may serve as a lead compound in the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The cyclopropane carbaldehyde group can undergo further chemical modifications, enhancing the compound’s ability to interact with biological targets .

Comparison with Similar Compounds

1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a cyclopropane ring and an aldehyde group, which offers distinct reactivity and potential for further chemical modifications.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-[(2-chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H9ClN2O/c10-8-11-4-1-7(12-8)5-9(6-13)2-3-9/h1,4,6H,2-3,5H2

InChI Key

JJELRXKSWHSKPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=NC(=NC=C2)Cl)C=O

Origin of Product

United States

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